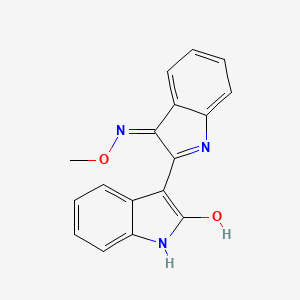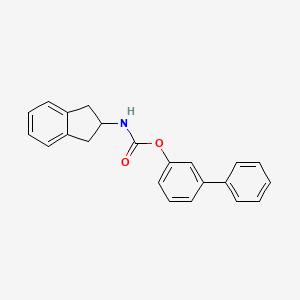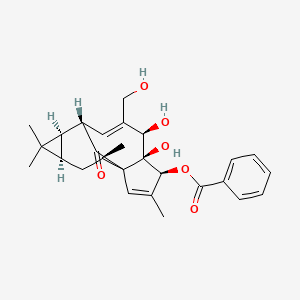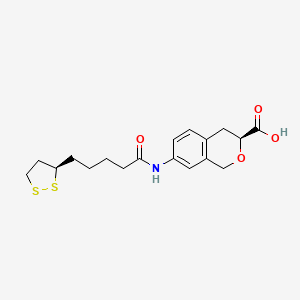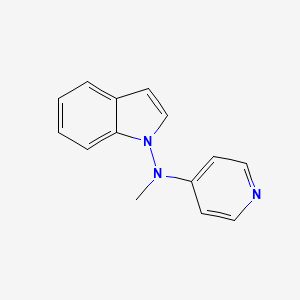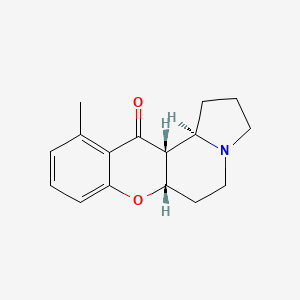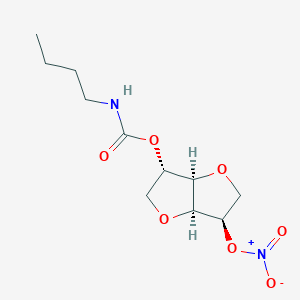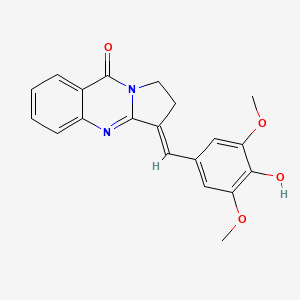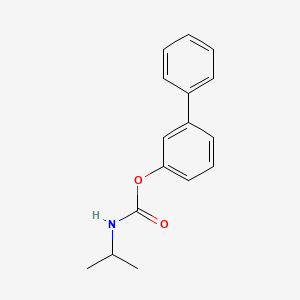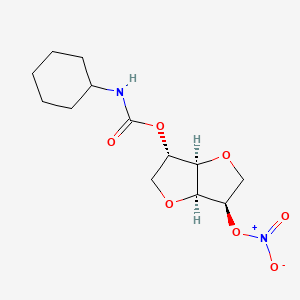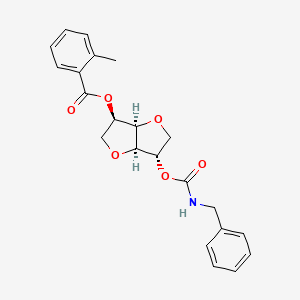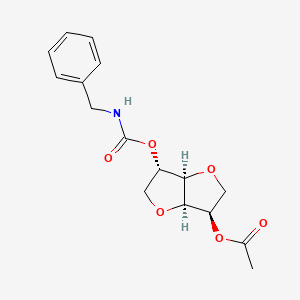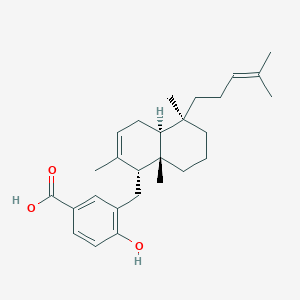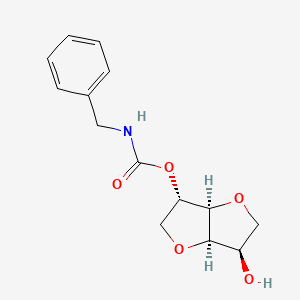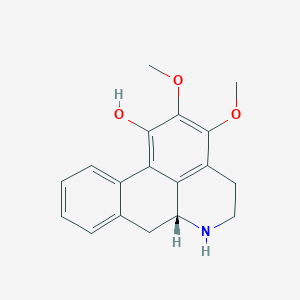
Isopiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopiline is an alkaloid belonging to the aporphine family, which is a subgroup of isoquinoline alkaloids. These compounds are known for their diverse biological activities and complex structures. This compound, in particular, has been studied for its potential antimicrobial and anti-inflammatory properties .
Preparation Methods
The synthesis of isopiline involves several key steps, starting with the preparation of 4-hydroxy-2,3-dimethoxybenzaldehyde. This compound serves as the starting material for the total synthesis of this compound. The key step in the synthesis involves the formation of ring C of the aporphines by a radical-initiated cyclisation . The synthetic route can be summarized as follows:
Preparation of 4-hydroxy-2,3-dimethoxybenzaldehyde: This is achieved through a Reimer-Tiemann formylation on 2,3-dimethoxyphenol.
Formation of 4-benzyloxy-2,3-dimethoxyphenethylamine: This intermediate is crucial for the subsequent steps.
Radical-initiated cyclisation: This step forms the ring C of the aporphine structure, leading to the formation of this compound.
Chemical Reactions Analysis
Isopiline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of new compounds.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced derivatives of this compound.
Scientific Research Applications
Chemistry: Isopiline serves as a valuable intermediate in the synthesis of other complex alkaloids.
Biology: The compound has shown potential antimicrobial activity, making it a candidate for further biological studies.
Medicine: this compound’s anti-inflammatory properties have been investigated, suggesting potential therapeutic applications.
Mechanism of Action
The mechanism of action of isopiline involves its interaction with various molecular targets. For instance, this compound has been shown to inhibit the production of nitric oxide, prostaglandin E2, tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6. These effects are mediated through the inhibition of inducible nitric oxide synthase and cyclooxygenase-2 expression in macrophages stimulated with lipopolysaccharides .
Comparison with Similar Compounds
Isopiline can be compared with other aporphine alkaloids such as preocoteine, oureguattidine, and 3-methoxynordomesticine. These compounds share similar structural features but differ in their biological activities and synthetic routes. For example:
Preocoteine: Similar to this compound, but with different substituents on the aromatic rings.
Oureguattidine: Another aporphine alkaloid with distinct biological activities.
3-Methoxynordomesticine: Known for its weak antimicrobial activity but significant anti-inflammatory properties.
This compound’s uniqueness lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(6aR)-2,3-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C18H19NO3/c1-21-17-12-7-8-19-13-9-10-5-3-4-6-11(10)15(14(12)13)16(20)18(17)22-2/h3-6,13,19-20H,7-9H2,1-2H3/t13-/m1/s1 |
InChI Key |
XLXSXOHBVGWKMT-CYBMUJFWSA-N |
Isomeric SMILES |
COC1=C(C(=C2C3=CC=CC=C3C[C@@H]4C2=C1CCN4)O)OC |
Canonical SMILES |
COC1=C(C(=C2C3=CC=CC=C3CC4C2=C1CCN4)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


